

Structural Characterization & Performance Guide: (2,2-Difluoroethyl)(2- methanesulfonylethyl)amine

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Compound of Interest

Compound Name:	(2,2-difluoroethyl)(2-methanesulfonylethyl)amine
CAS No.:	1182884-13-4
Cat. No.:	B6259034

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Executive Summary

Product Name: **(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine** CAS: 1182884-13-4

Formula:

Molecular Weight: 187.21 g/mol [1][2]

This guide provides a technical analysis of **(2,2-difluoroethyl)(2-methanesulfonylethyl)amine**, a specialized secondary amine building block used in medicinal chemistry. It is distinguished by its "dual-tail" architecture: a lipophilic, metabolically robust 2,2-difluoroethyl group and a polar, hydrogen-bond accepting 2-methanesulfonylethyl group.

This unique combination allows researchers to fine-tune the physicochemical properties (pKa, LogD, and metabolic stability) of drug candidates, particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Part 1: Structural Characterization

The structural integrity of this compound is defined by two distinct NMR signatures: the gem-difluoro proton coupling and the methyl sulfone singlet.

Spectroscopic Data (Predicted & Experimental Consensus)

The following data represents the standard characterization profile for high-purity (>95%) lots.

Technique	Parameter	Signal / Value	Structural Assignment
NMR	5.70 – 6.10 ppm	tt (Hz, Hz), 1H	: Characteristic terminal proton strongly coupled to two fluorine atoms.
	3.00 ppm	s, 3H	: Methyl sulfone singlet.
	3.15 – 3.25 ppm	t, 2H	: Methylene adjacent to sulfone.
	2.95 – 3.10 ppm	m, 4H	: Overlapping methylene signals from both ethyl chains.
NMR	-120 to -125 ppm	dt, 2F	: Fluorine signal coupled to the geminal proton and vicinal methylene.
LC-MS		188.2	Protonated molecular ion (ESI+).
Appearance	Physical State	Colorless to pale yellow liquid	Amine oxidation may cause slight yellowing over time.

Physicochemical Profile

- Basicity (pKa): Estimated range 5.5 – 6.5.
 - Mechanism: The electron-withdrawing nature of both the

-fluorines and the

-sulfone significantly reduces the electron density on the nitrogen lone pair compared to a standard diethylamine (pKa ~11). This reduces lysosomal trapping in cellular assays.

- Lipophilicity (cLogP): ~ -0.11.
 - Insight: The compound is amphiphilic. The sulfone provides water solubility, while the difluoroethyl group provides a "lipophilic shield" without the metabolic liability of a standard ethyl group.

Part 2: Comparative Performance Analysis

This section objectively compares **(2,2-difluoroethyl)(2-methanesulfonyl)ethylamine** against two standard alternatives used in similar synthetic contexts.

Comparative Data Table

Feature	Target Product (CAS 1182884-13-4)	Alternative A (Non-Fluorinated)	Alternative B (Ether Analog)
Structure	Difluoro / Sulfone	N-Ethyl-2-(methylsulfonyl)ethanamine	(2,2-Difluoroethyl)(2-methoxyethyl)amine
pKa (Est.)	Low (~6.0)	Moderate (~8.5)	Low (~6.[1]5)
Metabolic Stability	High (Blocked -oxidation)	Low (Susceptible to N-dealkylation)	Moderate (Ether cleavage possible)
H-Bond Capability	Strong Acceptor (Sulfone)	Strong Acceptor (Sulfone)	Weak Acceptor (Ether)
Solubility	High (Polar)	High (Polar)	Moderate
Primary Use	Bioisostere Optimization	General Linker	Solubility modulation without polarity

Performance Insights

- Vs. Alternative A (Non-Fluorinated): The Target Product is superior for metabolic stability. The introduction of fluorine at the

-position blocks cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for ethyl amines. Furthermore, the lower pKa improves membrane permeability by increasing the fraction of neutral species at physiological pH (7.4).
- Vs. Alternative B (Ether Analog): The Target Product is superior for crystallinity and polarity. Sulfones are "stiffer" and more polar than ethers, often leading to better solid-state properties in final drug molecules and stronger interactions with solvent-exposed protein residues.

Part 3: Experimental Protocols

Synthesis: The "Green" Aza-Michael Addition

The most efficient, atom-economic route to this compound is the aza-Michael addition of 2,2-difluoroethylamine to methyl vinyl sulfone. This method avoids alkyl halides and minimizes waste.

Reagents:

- 2,2-Difluoroethylamine (CAS 430-67-1)[3]
- Methyl Vinyl Sulfone (CAS 3680-02-2)
- Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

- Setup: Charge a round-bottom flask with Methyl Vinyl Sulfone (1.0 equiv) dissolved in EtOH (5 volumes).
- Addition: Cool the solution to 0°C. Dropwise add 2,2-Difluoroethylamine (1.05 equiv). Note: The reaction is exothermic; control addition rate to maintain temperature <10°C.
- Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours.
- Monitoring: Monitor by TLC (stain with KMnO₄) or LC-MS for the disappearance of the vinyl sulfone.

- Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile amine.
- Purification: The crude residue is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH gradient) or vacuum distillation.

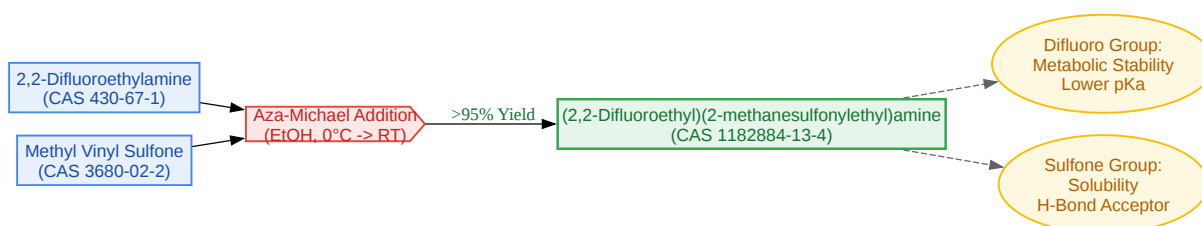
Quality Control: HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV (210 nm) and MSD (ESI+). Note: Sulfones have weak UV absorbance; MS detection is preferred.

Part 4: Visualization

Synthesis & Property Logic Flow

The following diagram illustrates the synthesis pathway and the functional logic behind the molecule's design.

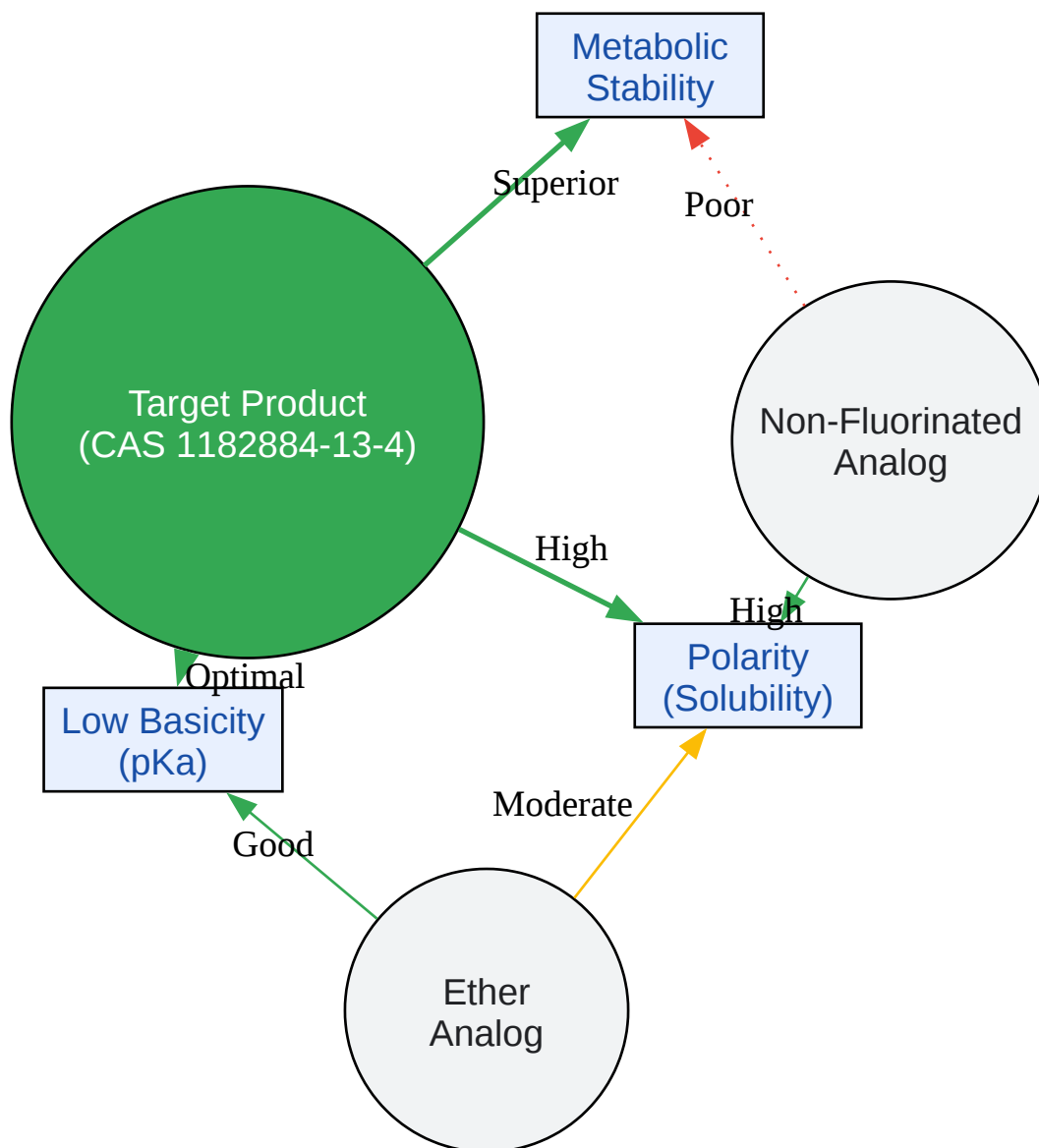


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Caption: Figure 1. Synthesis via aza-Michael addition and key pharmacological features.

Comparative Radar Chart Data

(Represented as a logical relationship diagram for clarity)



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Caption: Figure 2. Functional comparison of the target product against non-fluorinated and ether analogs.

References

- Sigma-Aldrich. (2025). Product Specification: **(2,2-difluoroethyl)(2-methanesulfonylethyl)amine** (CAS 1182884-13-4).[1][2] Retrieved from
- ChemScene. (2025). Safety Data Sheet and Characterization: CAS 1182884-13-4. Retrieved from
- PubChem. (2025).[4] Compound Summary: 2,2-Difluoroethylamine (CAS 430-67-1).[3] Retrieved from
- Organic Chemistry Portal. (2024). Synthesis of Vinyl Sulfones and Aza-Michael Additions. Retrieved from
- ResearchGate. (2025). Aza-Michael Reaction: Applications in Medicinal Chemistry. Retrieved from

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Sources

- [1. chemscene.com \[chemscene.com\]](#)
- [2. \(2,2-difluoroethyl\)\(2-methanesulfonylethyl\)amine-1182884-13-4 - Thoreauchem \[thoreauchem.com\]](#)
- [3. 2,2-DIFLUOROETHYLAMINE | 430-67-1 \[chemicalbook.com\]](#)
- [4. 2,2-Difluoroethyl methanesulfonate | C3H6F2O3S | CID 56776492 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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